(1-Bromopentan-2-yl)cyclopentane
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Overview
Description
(1-Bromopentan-2-yl)cyclopentane is an organic compound with the molecular formula C10H19Br. It is a derivative of cyclopentane, where a bromine atom is attached to the second carbon of a pentane chain that is bonded to a cyclopentane ring. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Bromopentan-2-yl)cyclopentane typically involves the bromination of pentan-2-ylcyclopentane. This can be achieved through the reaction of pentan-2-ylcyclopentane with bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: The use of catalysts and optimized reaction conditions would be essential to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: (1-Bromopentan-2-yl)cyclopentane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: Pentan-2-ylcyclopentanol, pentan-2-ylcyclopentanenitrile.
Elimination: Pent-2-ene-1-ylcyclopentane.
Reduction: Pentan-2-ylcyclopentane.
Scientific Research Applications
(1-Bromopentan-2-yl)cyclopentane is used in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: In the development of bioactive compounds and studying their interactions with biological systems.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (1-Bromopentan-2-yl)cyclopentane largely depends on the specific reactions it undergoes. For instance, in substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new compounds. The molecular targets and pathways involved would vary based on the specific application and the nature of the substituent introduced .
Comparison with Similar Compounds
Bromocyclopentane: A simpler derivative of cyclopentane with a bromine atom directly attached to the cyclopentane ring.
Cyclopentyl Bromide: Another name for bromocyclopentane, highlighting its structural similarity.
Uniqueness: This structural feature distinguishes it from simpler brominated cyclopentane derivatives .
Properties
Molecular Formula |
C10H19Br |
---|---|
Molecular Weight |
219.16 g/mol |
IUPAC Name |
1-bromopentan-2-ylcyclopentane |
InChI |
InChI=1S/C10H19Br/c1-2-5-10(8-11)9-6-3-4-7-9/h9-10H,2-8H2,1H3 |
InChI Key |
XDHUPTLKRZIFSL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CBr)C1CCCC1 |
Origin of Product |
United States |
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